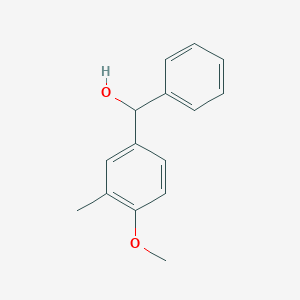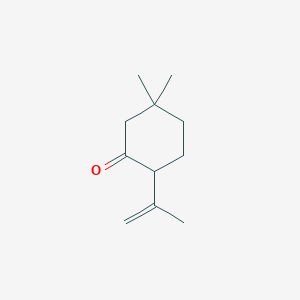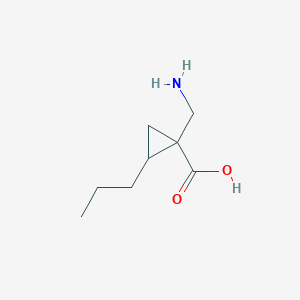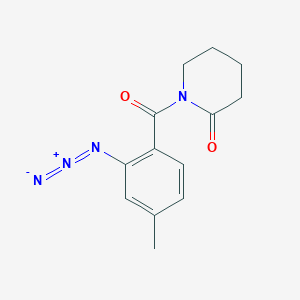
(4-Methoxy-3-methylphenyl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxy-3-methylphenyl)(phenyl)methanol is an organic compound with the molecular formula C14H14O2 It is a derivative of phenylmethanol, where the phenyl group is substituted with a 4-methoxy-3-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-methylphenyl)(phenyl)methanol can be achieved through several methods. One common approach involves the reaction of 4-methoxy-3-methylbenzaldehyde with phenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds as follows:
- Dissolve 4-methoxy-3-methylbenzaldehyde in anhydrous ether.
- Add phenylmagnesium bromide dropwise to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the organic layer.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxy-3-methylphenyl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: (4-Methoxy-3-methylphenyl)(phenyl)ketone.
Reduction: (4-Methoxy-3-methylphenyl)(phenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Methoxy-3-methylphenyl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Methoxy-3-methylphenyl)(phenyl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The methoxy and methyl groups on the phenyl ring influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methoxyphenyl)methanol
- (3-Methylphenyl)methanol
- (4-Methoxy-3-methylbenzaldehyde)
Uniqueness
(4-Methoxy-3-methylphenyl)(phenyl)methanol is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications.
Propiedades
Número CAS |
804499-51-2 |
|---|---|
Fórmula molecular |
C15H16O2 |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
(4-methoxy-3-methylphenyl)-phenylmethanol |
InChI |
InChI=1S/C15H16O2/c1-11-10-13(8-9-14(11)17-2)15(16)12-6-4-3-5-7-12/h3-10,15-16H,1-2H3 |
Clave InChI |
JIURXQALUTZYIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(C2=CC=CC=C2)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde](/img/structure/B12523715.png)

![1-[(4-Methoxyphenyl)methoxy]-6-methylhept-6-EN-3-OL](/img/structure/B12523731.png)

![1-([2,2'-Bithiophen]-5-yl)propyl 2-butyloctanoate](/img/structure/B12523740.png)

![Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl-](/img/structure/B12523760.png)

![2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline](/img/structure/B12523775.png)


